Ethyl 2-Methylthioindolizine-3-carboxylate Ethyl 2-Methylthioindolizine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19753841
InChI: InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol

Ethyl 2-Methylthioindolizine-3-carboxylate

CAS No.:

Cat. No.: VC19753841

Molecular Formula: C12H13NOS

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-Methylthioindolizine-3-carboxylate -

Specification

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
IUPAC Name O-ethyl 2-methylindolizine-3-carbothioate
Standard InChI InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3
Standard InChI Key CCNYEJIGOSZITI-UHFFFAOYSA-N
Canonical SMILES CCOC(=S)C1=C(C=C2N1C=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-methylthioindolizine-3-carboxylate belongs to the indolizine family, a class of bicyclic heteroaromatic compounds containing a six-membered ring fused to a five-membered ring with one nitrogen atom. The molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 259.31 g/mol. Key structural features include:

  • A methylthio (-SMe) group at the 2-position, which enhances electron density and influences reactivity.

  • An ethyl ester (-COOEt) at the 3-position, providing sites for hydrolysis or transesterification.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂S
Molecular Weight259.31 g/mol
Density~1.16 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar organic solvents (e.g., ethanol, DMSO)

The methylthio group contributes to the compound’s lipophilicity, facilitating membrane penetration in biological systems . The ester group renders it susceptible to nucleophilic attack, enabling derivatization into carboxylic acids or amides .

Synthesis Methods and Optimization

Classical Synthetic Routes

The synthesis of ethyl 2-methylthioindolizine-3-carboxylate typically involves cyclocondensation reactions between pyridine derivatives and α,β-unsaturated carbonyl compounds. A common approach utilizes 1,3-dipolar cycloaddition of pyridinium ylides with acetylene dicarboxylates. For example, reacting 2-methylthio-pyridinium ylide with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions yields the indolizine core, followed by esterification to introduce the ethyl group .

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot methodologies to improve efficiency. A protocol adapted from thiophene synthesis involves condensing ketones, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine as a catalyst . While this method was originally developed for 2-aminothiophene derivatives, analogous conditions can be applied to indolizines by substituting pyridine precursors.

Table 2: Representative Synthetic Conditions

Starting MaterialsReagents/ConditionsYield (%)
Pyridinium ylide + DMADAcOH, 80°C, 6 h65–70
2-Methylthiopyridine + Ethyl cyanoacetateMorpholine, S₈, MeOH, 45°C70–85

Chemical Reactivity and Functionalization

Oxidation and Reduction Reactions

  • Oxidation: The methylthio group undergoes oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, which modulate electronic properties for pharmaceutical applications .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further alkylation or acylation .

Electrophilic Substitution

The indolizine core undergoes electrophilic substitution at the 1-position due to electron-rich nitrogen. Reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives, respectively .

Applications in Scientific Research

Pharmaceutical Development

Ethyl 2-methylthioindolizine-3-carboxylate serves as a precursor for antimicrobial and anticancer agents. The methylthio group enhances bioavailability, while the ester allows prodrug strategies. Derivatives have shown inhibitory activity against tyrosine kinases and topoisomerases .

Materials Science

The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors. Its electron-deficient core facilitates charge transport in thin-film transistors .

Catalysis

Functionalized indolizines act as ligands in transition-metal catalysis. The sulfur atom coordinates to palladium or ruthenium, enabling C–C coupling reactions .

Comparison with Analogous Indolizine Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Properties
Ethyl indolizine-3-carboxylate-COOEt at C3Lower lipophilicity, reduced reactivity
Methyl 2-methylthioindolizine-3-carboxylate-COOMe at C3Faster ester hydrolysis, higher solubility
2-Methylthioindolizine-3-carboxylic acid-COOH at C3Improved metal-binding capacity

The ethyl ester in ethyl 2-methylthioindolizine-3-carboxylate balances stability and reactivity, making it superior for synthetic intermediates compared to methyl analogs .

Recent Research Developments

Cycloaddition Reactions

Studies highlight its role in [2+2] cycloadditions with DMAD to synthesize cyclazines, which exhibit unique optoelectronic properties .

Bioconjugation Strategies

Functionalization with polyethylene glycol (PEG) chains improves aqueous solubility for drug delivery applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator